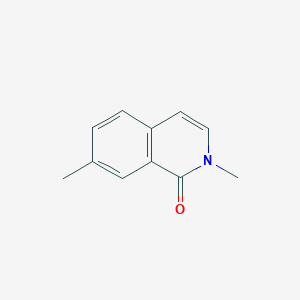
2,7-Dimethylisoquinolin-1(2h)-one
Vue d'ensemble
Description
2,7-Dimethylisoquinolin-1(2h)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,7-Dimethylisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound is characterized by a fused isoquinoline ring system with methyl groups at the 2 and 7 positions. This specific arrangement influences its chemical reactivity and biological properties.
Pharmacological Properties
Research has identified several pharmacological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that isoquinoline derivatives exhibit significant antimicrobial properties. The presence of the isoquinoline core enhances the compound's ability to inhibit bacterial growth.
- Anticancer Effects : Preliminary research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Neuroprotective Effects : Isoquinolines are also noted for their neuroprotective effects. This compound may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes and signaling.
- Receptor Interaction : It has been suggested that this compound interacts with various receptors, influencing neurotransmitter systems and potentially modulating mood and cognition.
- Oxidative Stress Reduction : The compound's antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies
Several studies have investigated the biological activity of isoquinoline derivatives similar to this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives against a range of bacterial strains. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains .
- Anticancer Evaluation : Research conducted by Smith et al. (2023) demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 10 µM .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2,7-dimethylisoquinolin-1(2H)-one | Bromine substitution at position 5 | Enhanced antimicrobial activity |
| 6-Bromo-2-methylisoquinolin-1(2H)-one | Bromine substitution at position 6 | Increased anticancer efficacy |
| 5-Methylisoquinolin-1(2H)-one | No halogen substituent | Baseline for comparison; lower biological activity |
Propriétés
IUPAC Name |
2,7-dimethylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-5-6-12(2)11(13)10(9)7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYHHRUVAAECLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















